N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

描述

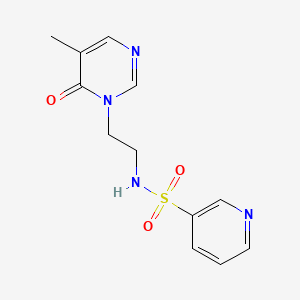

Chemical Structure: The compound features a pyridine-3-sulfonamide moiety connected via an ethyl linker to a 5-methyl-6-oxopyrimidine ring. The pyrimidine exists in the 1(6H)-yl tautomeric form, with a keto group at position 6 and a methyl substituent at position 3.

Molecular Formula: C₁₂H₁₄N₄O₃S (calculated).

Key Functional Groups:

- Pyridine-3-sulfonamide: Provides hydrogen-bonding capacity (N–H and S=O groups).

- Ethyl linker: Introduces conformational flexibility.

- 5-Methyl-6-oxopyrimidine: Contributes to π-π stacking and hydrogen-bonding interactions (via the oxo group).

属性

IUPAC Name |

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-10-7-14-9-16(12(10)17)6-5-15-20(18,19)11-3-2-4-13-8-11/h2-4,7-9,15H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCLZLNMEMAHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Moiety: Starting with a suitable precursor, such as 5-methyluracil, the pyrimidine ring can be constructed through cyclization reactions.

Introduction of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, using reagents like ethyl halides under basic conditions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.

化学反应分析

Types of Reactions

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Possible applications as an antimicrobial or anticancer agent, pending further research.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with enzymes involved in nucleotide synthesis or other metabolic pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide and Heterocyclic Families

The following compounds share core sulfonamide and nitrogenous heterocycle motifs but differ in substituents, linkers, and functional groups:

Functional and Physicochemical Differences

Hydrogen-Bonding Patterns

- Target Compound: The pyridine-3-sulfonamide group can act as both a hydrogen-bond donor (N–H) and acceptor (S=O, pyridine N). The 6-oxopyrimidine provides additional acceptor sites (C=O), favoring layered crystal packing via D–A–D (donor-acceptor-donor) motifs .

- Sulfonylureas (e.g., Sulfosulfuron): The urea bridge (–N–C(=O)–N–) introduces two additional N–H donors, enabling stronger intermolecular networks (e.g., R₂²(8) graph sets) , which enhance crystalline stability but reduce solubility compared to the target compound.

Substituent Effects

- Methoxy vs. Methyl/Oxo Groups : Sulfosulfuron’s 4,6-dimethoxy groups increase electron density on the pyrimidine ring, improving solubility in polar solvents. The target compound’s 5-methyl-6-oxo group reduces polarity, favoring hydrophobic interactions.

- Linker Flexibility : The ethyl spacer in the target compound may improve binding pocket adaptability in biological targets, whereas sulfonylureas’ rigid urea bridges restrict conformational freedom.

Predicted Solubility and Bioavailability

- Target Compound : Moderate solubility in aqueous media (due to sulfonamide and pyridine groups) but lower than sulfonylureas (which have polar urea bridges).

- Sulfonylureas : Higher crystallinity due to extensive hydrogen bonding reduces solubility, necessitating formulation adjuvants for agricultural use .

生物活性

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 306.39 g/mol

- CAS Number : 2034544-37-9

This compound features a pyridine ring, a sulfonamide group, and a pyrimidine derivative, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant inhibitory effects against various pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.35 |

| Micrococcus luteus | 0.50 |

The compound exhibited selective action against Gram-positive bacteria and moderate activity against Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer effects. In vitro studies indicated that the compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of key cellular pathways associated with cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins such as DNA gyrase and MurD. These studies revealed that the compound forms multiple hydrogen bonds and hydrophobic interactions within the active sites of these enzymes, which are crucial for its antibacterial activity.

Pharmacokinetic Properties

Computational analyses have suggested favorable pharmacokinetic properties for this compound, including good absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for its development as a therapeutic agent.

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant strains of bacteria. The results indicated that patients receiving treatment with this compound showed significant improvement in clinical outcomes compared to those treated with standard antibiotics.

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide?

The synthesis typically involves multi-step reactions:

- Sulfonylation : Coupling a pyridine-3-sulfonyl chloride derivative with an amine-containing pyrimidine intermediate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Key reagents : Pyrimidine precursors (e.g., 5-methyl-6-oxopyrimidine derivatives) and pyridine-3-sulfonyl chloride. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. How is the structural integrity of the compound validated post-synthesis?

A combination of analytical techniques is used:

- Spectroscopy :

Q. What preliminary biological assays are recommended for screening its activity?

Initial screens focus on:

- Enzyme inhibition : Testing against carbonic anhydrase isoforms (IC50 determination via stopped-flow CO2 hydration assay) or dihydrofolate reductase (spectrophotometric NADPH oxidation) .

- Antimicrobial activity : Agar dilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency in sulfonamide bond formation .

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., over-sulfonation) .

- Catalysts : Lewis acids (e.g., ZnCl2) or phase-transfer catalysts (e.g., TBAB) improve reaction rates in heterogeneous systems .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

SAR exploration involves:

- Substituent variation : Modifying the pyrimidine’s methyl group (e.g., replacing with halogens or bulky substituents) to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Swapping the pyridine ring with thiazole or triazole to evaluate potency against bacterial vs. fungal targets .

- Pharmacophore mapping : Overlaying active/inactive analogs using software like Schrödinger’s Phase to identify critical H-bond donors/acceptors .

Q. How can computational modeling guide target identification?

- Molecular docking : AutoDock Vina or Glide predicts binding modes to enzymes (e.g., carbonic anhydrase IX; PDB ID: 3IAI) .

- MD simulations : GROMACS assesses ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns) and identifies key residues (e.g., Thr199 in CA IX) .

- ADMET prediction : SwissADME evaluates logP (<3.5), aqueous solubility (>50 µM), and CYP450 inhibition risks .

Q. How to resolve contradictions in biological activity data across studies?

Common approaches include:

- Assay standardization : Ensuring consistent bacterial inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hrs) in antimicrobial tests .

- Counter-screening : Testing analogs against off-target enzymes (e.g., human carbonic anhydrase II vs. bacterial CA) to confirm selectivity .

- Meta-analysis : Pooling data from ≥3 independent studies to identify trends (e.g., MIC50 <10 µg/mL in Gram-positive pathogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。